2-(3-phenyl-1H-pyrazol-5-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-2-6-11(7-3-1)13-10-14(17-16-13)12-8-4-5-9-15-12/h1-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJNRVWBLNFTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "2-(3-phenyl-1H-pyrazol-5-yl)pyridine" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
In the ¹H NMR spectrum of "this compound," distinct signals corresponding to the protons of the pyridine (B92270), pyrazole (B372694), and phenyl rings are observed. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.
The protons of the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The proton at the 6-position of the pyridine ring is expected to be the most deshielded, appearing at the lowest field. The protons of the phenyl group will resonate in the aromatic region (δ 7.0-8.0 ppm), with their exact shifts depending on their position relative to the pyrazole ring. The pyrazole ring protons, including the N-H proton, will also have characteristic chemical shifts. The methine proton on the pyrazole ring is expected to appear as a singlet.
Interactive Data Table: Representative ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine H-6 | ~8.6 |
| Pyridine H-3, H-4, H-5 | 7.2 - 7.9 |
| Phenyl H (ortho, meta, para) | 7.3 - 8.0 |
| Pyrazole C-H | ~7.2 |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the heterocyclic rings are typically observed in the range of δ 100-160 ppm. The chemical shifts are sensitive to the electronic effects of the nitrogen atoms and the phenyl substituent. Quaternary carbons, those not bonded to any protons, generally show weaker signals. For pyridine itself, the carbon atoms at the C2, C3, and C4 positions have characteristic chemical shifts around 150, 124, and 136 ppm, respectively unpak.ac.id. In "this compound," the carbon atoms of the pyrazole ring will also have distinct resonances. For instance, in related phenyl-substituted pyrazoles, the pyrazole ring carbons can appear in a range from approximately 91 to 156 ppm doaj.orgbldpharm.com.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C2 | ~150-157 |
| Pyridine C3, C4, C5, C6 | ~120-140 |
| Pyrazole C3, C5 | ~145-155 |
| Pyrazole C4 | ~100-110 |
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in "this compound" by probing their characteristic vibrational frequencies.
The FT-IR spectrum is expected to show a characteristic N-H stretching vibration for the pyrazole ring, typically in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine, pyrazole, and phenyl rings will appear in the 1400-1650 cm⁻¹ region. For instance, in a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, C=N and C=C bond vibrations were observed in the 1570–1615 cm⁻¹ range mdpi.com. In-plane and out-of-plane C-H bending vibrations provide further structural information in the fingerprint region (below 1500 cm⁻¹).
Interactive Data Table: Characteristic FT-IR Vibrational Frequencies
| Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|
| N-H stretch (pyrazole) | 3100 - 3300 |
| Aromatic C-H stretch | 3000 - 3100 |
| C=N and C=C stretch (aromatic rings) | 1400 - 1650 |
| C-H in-plane bending | 1000 - 1300 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (MS, HRMS, ESI-TOF)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For "this compound" (C₁₄H₁₁N₃), the molecular weight is approximately 221.26 g/mol doaj.org. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 221.
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) and a time-of-flight (TOF) analyzer, can determine the accurate mass of the protonated molecule ([M+H]⁺) with high precision, confirming the elemental formula. For example, HRMS analysis of a related compound, 4-methyl-2-phenyl-5-(pyridin-4-yl)-4-(2,2,2-trifluoroethyl)-2,4-di-hydro-3H-pyrazol-3-one, showed the [M+H]⁺ ion, confirming its molecular formula unpak.ac.id. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information by revealing stable fragments resulting from the cleavage of specific bonds.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to investigate the electronic properties of "this compound." The UV-Vis spectrum reveals the electronic transitions within the molecule. Due to the extended π-conjugated system encompassing the phenyl, pyrazole, and pyridine rings, strong absorptions corresponding to π→π* transitions are expected. A study on 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, a compound with a similar arrangement of aromatic and heteroaromatic rings, showed absorption bands in the range of 200-300 nm noaa.gov.
Pyrazoline derivatives, which are structurally related to pyrazoles, are known for their fluorescent properties, often emitting in the blue region of the spectrum unpak.ac.idresearchgate.net. It is plausible that "this compound" also exhibits fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield, a measure of the efficiency of the emission process, could also be determined. Some pyrazole derivatives exhibit large Stokes shifts, which is the difference in wavelength between the absorption and emission maxima noaa.gov.
Single Crystal X-ray Diffraction for Solid-State Structural Analysis
For the closely related compound, 2,6-bis(3-phenyl-1H-pyrazol-5-yl)pyridine monohydrate, X-ray diffraction analysis revealed that the pyrazole rings are nearly coplanar with the central pyridine ring, with dihedral angles of 5.3° and 3.5° doaj.orgnih.gov. Similarly, the phenyl and pyrazole rings on each side of the pyridine were found to be almost coplanar doaj.orgnih.gov. In the crystal structure of this related compound, intermolecular hydrogen bonds between the pyrazole N-H groups, the pyridine nitrogen, and water molecules were observed, leading to the formation of one-dimensional chains doaj.orgnih.govresearchgate.net. It is expected that "this compound" would adopt a similar largely planar conformation in the solid state, stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking.
Interactive Data Table: Expected Crystallographic Parameters (based on related structures)
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Conformation | Largely planar |
Determination of Molecular Conformation and Torsion Angles
The molecular conformation of this compound is defined by the relative orientations of its three constituent rings: the pyridine, pyrazole, and phenyl groups. Rotation is possible around the single bonds connecting these rings, leading to various potential conformations. The actual conformation adopted in the solid state is a balance of intramolecular steric effects and intermolecular packing forces.
For instance, in the similar compound 2,6-bis(3-phenyl-1H-pyrazol-5-yl)pyridine, the pyrazole rings are only slightly twisted from the central pyridine ring, with dihedral angles of 5.3(2)° and 3.5(2)°. doaj.orgresearchgate.net The phenyl and pyrazole rings in this molecule are also nearly coplanar, exhibiting dihedral angles of 6.0(2)° and 4.5(2)°. doaj.orgresearchgate.net In other related structures, the dihedral angle between phenyl and pyrazole rings can vary more significantly, with reported values of 28.04(5)°, 47.38(5)°, and 49.32(6)°, demonstrating the conformational flexibility of this linkage. researchgate.net In another analogue, 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine, one phenyl ring is nearly coplanar with the pyrazole ring (4.04°), while the other is significantly twisted (50.22°), a difference attributed to steric hindrance. researchgate.net This indicates that the phenyl-to-pyrazole orientation in this compound is likely to be non-planar.
| Compound | Rings Compared | Dihedral Angle (°) | Reference |
| 2,6-Bis(3-phenyl-1H-pyrazol-5-yl)pyridine monohydrate | Pyrazole-Pyridine | 5.3(2), 3.5(2) | doaj.org, researchgate.net |
| 2,6-Bis(3-phenyl-1H-pyrazol-5-yl)pyridine monohydrate | Phenyl-Pyrazole | 6.0(2), 4.5(2) | doaj.org, researchgate.net |
| 1-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol | Phenyl-Pyrazole | 28.04(5) - 49.32(6) | researchgate.net |
| 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine | Phenyl-Pyrazole | 4.04(5), 50.22(3) | researchgate.net |
Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, the key interactions are hydrogen bonds and π-stacking. The molecule possesses a hydrogen bond donor in the pyrazole N-H group and two potential hydrogen bond acceptors: the nitrogen atom of the pyridine ring and the sp²-hybridized nitrogen atom of the pyrazole ring.
This functionality allows for the formation of robust hydrogen-bonded networks. In the crystal structure of a hydrated analogue, 2,6-bis(3-phenyl-1H-pyrazol-5-yl)pyridine monohydrate, molecules are linked by N-H⋯O and O-H⋯N hydrogen bonds, creating a one-dimensional column structure. doaj.orgresearchgate.net Other related pyrazole derivatives are known to form extensive networks stabilized by intermolecular N-H⋯N, O-H⋯O, O-H⋯N, and C-H⋯O hydrogen bonds. researchgate.net In the absence of water, it is highly probable that the pyrazole N-H of one molecule forms a hydrogen bond with the pyridine nitrogen of a neighboring molecule (N-H⋯N), leading to the formation of chains or catemers.
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Result in Related Compounds | Reference |
| Hydrogen Bonding | Pyrazole N-H | Pyridine N | Formation of molecular chains or catemers. | researchgate.net |
| Pyrazole N-H | Water (O) (in hydrate) | Linkage to solvent molecules. | doaj.org, researchgate.net | |
| C-H | O (in related -ol) | Additional stabilization of H-bond network. | researchgate.net | |
| π-Interactions | Phenyl, Pyrazole, or Pyridine Rings | Phenyl, Pyrazole, or Pyridine Rings | π-π stacking, often in offset or herring-bone arrangements. | researchgate.net |
| C-H | Aromatic Ring (π-system) | C-H⋯π interactions contributing to crystal packing efficiency. | researchgate.net |
Investigation of Polymorphism and Solid-State Phase Transitions
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, or polymorphs, which have different internal lattice structures but the same chemical composition. These different forms can exhibit distinct physical properties. Solid-state phase transitions are transformations from one polymorph to another, often induced by changes in temperature or pressure.
There are no specific studies reported in the surveyed literature concerning the polymorphism or solid-state phase transitions of this compound itself. However, the phenomenon is well-documented for its constituent heterocycles and related compounds. Pyridine, for example, exhibits high-pressure polymorphism. nih.gov At ambient pressure, it is a liquid, but under high pressure, it crystallizes into different solid phases, including Phase II (space group P2₁2₁2₁) and Phase III (space group P4₁2₁2), with a reversible phase transition between them upon changes in pressure. nih.gov The molecules in these phases are primarily linked by C-H⋯N and C-H⋯π interactions. nih.gov
Furthermore, a related iron(II) complex featuring a 2,6-bis(pyrazol-3-yl)pyridine ligand has been shown to crystallize as three different solvatomorphs—a form of polymorphism where the different crystal structures are distinguished by the incorporated solvent. mdpi.com The existence of these phenomena in closely related systems suggests that this compound could potentially form different polymorphs under specific crystallization conditions, although this has not yet been experimentally verified.
Computational and Theoretical Investigations of 2 3 Phenyl 1h Pyrazol 5 Yl Pyridine and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. mdpi.comresearchgate.net By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and a host of other properties that are crucial for understanding the electronic structure and reactivity of 2-(3-phenyl-1H-pyrazol-5-yl)pyridine and its analogs. dntb.gov.ua
DFT calculations, often employing hybrid functionals like B3LYP with various basis sets such as 6-31G* or 6-311G(d,p), allow for the optimization of the molecular geometry, revealing bond lengths and angles that are in close agreement with experimental data from X-ray crystallography. nih.govasrjetsjournal.org These optimized structures serve as the foundation for further computational analysis. asrjetsjournal.org
The electronic properties derived from DFT calculations, such as the distribution of electron density and the energies of molecular orbitals, are fundamental in predicting the molecule's reactivity. For instance, regions with higher electron density are more susceptible to electrophilic attack, while areas with lower electron density are prone to nucleophilic attack. The selection of the basis set is crucial for obtaining accurate predictions of molecular structure and spectroscopic properties. asrjetsjournal.org
A study on a pyrazole (B372694) carbaldehyde derivative showcased the use of DFT/B3LYP/6-311G(d,p) to calculate various reactivity descriptors, including ionization potential, electron affinity, and chemical potential, which are all derived from the electronic structure. asrjetsjournal.org Such calculations on this compound would similarly elucidate its kinetic stability and reactivity patterns.
Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Pyrazole Derivatives
| Functional | Basis Set | Application |
| B3LYP | 6-31G | Geometry optimization, Vibrational frequencies |
| B3LYP | 6-311G(d,p) | Electronic properties, Reactivity descriptors |
| PW91 | 6-31G | HOMO-LUMO energy gap, Binding energies |
| PWC | 6-31G* | Electron deformation densities |
This table is a representative compilation from various studies on pyrazole derivatives and is intended to illustrate common computational methods.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. dntb.gov.uanumberanalytics.com
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is expected to be delocalized over the π-conjugated system of the phenyl and pyrazole rings, making it the primary site for electron donation in reactions with electrophiles. youtube.com Conversely, the LUMO would be the primary site for accepting electrons from nucleophiles. youtube.com
The nucleophilicity of a molecule is related to its HOMO energy, while its electrophilicity is related to its LUMO energy. pku.edu.cn Analysis of the spatial distribution of the HOMO and LUMO provides insights into the specific atoms or regions of the molecule that are most likely to participate in chemical reactions. In a study of a pyrazole derivative, the calculated HOMO–LUMO energy gap was found to be 5.0452 eV, indicating good stability. nih.gov For this compound, the pyridine (B92270) nitrogen and the pyrazole nitrogen atoms are expected to feature prominently in the HOMO, highlighting their role in coordination with metal ions.
Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (nucleophilicity). pku.edu.cn |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electrophilicity). pku.edu.cn |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A small gap suggests higher reactivity. numberanalytics.com |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. libretexts.org The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. researchgate.net
Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and thus favorable for electrophilic attack. researchgate.netresearchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow regions denote intermediate potentials. researchgate.net
For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atoms of both the pyridine and pyrazole rings, confirming their role as the primary sites for protonation and coordination with metal cations. The hydrogen atom attached to the pyrazole nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The phenyl ring would likely show a region of negative potential above and below the plane of the ring, characteristic of π-systems. The MEP analysis can also be instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Computational Studies on Intramolecular Interactions and Tautomerism
Computational methods are particularly well-suited for studying dynamic processes such as intramolecular interactions and tautomerism. For pyrazole-containing compounds, the position of the proton on the pyrazole ring can lead to different tautomeric forms. nih.gov
In the case of this compound, the proton can reside on either of the two nitrogen atoms of the pyrazole ring. Computational studies can determine the relative energies of these tautomers and the energy barriers for their interconversion. Such studies on hydroxypyrazoles have shown that the tautomerism is highly dependent on the solvent environment, with solvation significantly reducing the energy barriers for proton transfer. nih.gov The inclusion of explicit water molecules in the calculations can further lower these barriers by assisting in the proton transfer process. nih.gov
Furthermore, computational analysis can reveal and quantify intramolecular hydrogen bonds and other non-covalent interactions that contribute to the stability of specific conformations. For instance, the geometry of the molecule might be influenced by a weak intramolecular hydrogen bond between the pyrazole N-H and the pyridine nitrogen.
Theoretical Modeling of Ligand-Metal Interactions and Coordination Geometries
The pyridine and pyrazole moieties in this compound make it an excellent chelating ligand for a variety of metal ions. Theoretical modeling provides invaluable insights into the nature of the metal-ligand bond and the preferred coordination geometries of the resulting metal complexes. mdpi.com
Natural Bond Orbital (NBO) analysis and energy decomposition analysis (NEDA) are computational techniques that can be employed to dissect the metal-ligand bond into its constituent parts, such as electrostatic, steric, and orbital interaction contributions. mdpi.com This allows for a quantitative understanding of the bonding, revealing the relative importance of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand. Such analyses have shown that the bonding in lead complexes with macrocyclic ligands has a strong electrostatic character. mdpi.com
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in the crystalline state. scirp.orgresearchgate.net By partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal, a unique surface is generated for each molecule. lookchem.com
Coordination Chemistry of 2 3 Phenyl 1h Pyrazol 5 Yl Pyridine: Metal Complex Formation and Structural Diversity
General Principles of Pyrazolylpyridine Ligand Coordination to Metal Centers
The coordination chemistry of pyrazolyl-containing ligands, including 2-(3-phenyl-1H-pyrazol-5-yl)pyridine, is rich and varied due to the presence of multiple nitrogen donor atoms within the ligand framework. nih.govznaturforsch.com These ligands can adopt several coordination modes, a characteristic that contributes to the formation of a diverse range of metal complexes with applications in areas such as catalysis. nih.govznaturforsch.com The fundamental coordination involves the lone pair of electrons on the sp2-hybridized nitrogen atoms of both the pyridine (B92270) and pyrazole (B372694) rings, which act as Lewis basic sites for metal ion binding. nih.gov
The proton on the pyrazole nitrogen (N-H) plays a crucial role. In its neutral form, the ligand coordinates to a metal center, and the N-H group can participate in hydrogen bonding, often with counter-anions or solvent molecules, which helps to stabilize the resulting complex. nih.gov Conversely, deprotonation of the pyrazole N-H group results in a pyrazolate anion. This anionic ligand can then form neutral complexes by balancing the positive charge of the metal ion, a feature that is particularly advantageous in the design of materials like those used in Organic Light-Emitting Diodes (OLEDs). bldpharm.com The deprotonated form can also act as a bridging ligand between two metal centers. nih.govnih.gov
Synthesis and Structural Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound and related ligands is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.govresearchgate.net For instance, copper(I) complexes have been prepared by reacting 2-(5-phenyl-1H-pyrazol-3-yl)pyridine with [Cu(CH₃CN)₄]BF₄, followed by the addition of phosphine (B1218219) co-ligands. bldpharm.com Similarly, iron(II) complexes can be synthesized by reacting the ligand with an iron(II) salt. rsc.org The resulting complexes are often characterized by single-crystal X-ray diffraction, which provides detailed insights into their molecular structure. nih.govznaturforsch.com
Mononuclear and Polynuclear Complex Architectures
The ability of the pyrazolylpyridine ligand to act as both a chelating and a bridging ligand facilitates the formation of both mononuclear and polynuclear complexes. Mononuclear complexes typically feature one or more ligands coordinated to a single metal center. For example, mononuclear copper(I) complexes have been synthesized where the 2-(5-phenyl-1H-pyrazol-3-yl)pyridine ligand coordinates to the copper center along with phosphine ligands. bldpharm.comsigmaaldrich.com In these structures, the pyrazolylpyridine ligand acts as a bidentate N,N-donor.
Polynuclear architectures arise when the deprotonated pyrazolate moiety bridges two or more metal centers. Dinuclear complexes of lithium and zinc with 3-phenyl-5-(2-pyridyl)pyrazole have been reported, where the pyrazolate ligand bridges the two metal ions. nih.gov The formation of these higher-order structures is influenced by reaction conditions and the nature of the metal ion.
Diverse Coordination Modes and Denticity (e.g., Bidentate, Tridentate, Pincer-Type)
Pyrazolylpyridine ligands exhibit remarkable versatility in their coordination modes and denticity. The most common mode for this compound is as a bidentate ligand, coordinating through the nitrogen atoms of the pyridine and one of the pyrazole nitrogens to form a stable five-membered chelate ring. nih.gov This bidentate coordination is prevalent in complexes with various transition metals, including copper and zinc. bldpharm.comnih.gov
While this compound itself is primarily a bidentate ligand, related polypyrazolylpyridine ligands can exhibit higher denticities. For instance, 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its derivatives are well-known tridentate ligands that form pincer-type complexes. nih.gov In these complexes, the central pyridine nitrogen and two pyrazole nitrogens coordinate to the metal center in a meridional fashion. nih.gov This tridentate coordination enforces a specific geometry around the metal ion, which can influence the electronic and magnetic properties of the complex.
Coordination with Main Group, Lanthanide, and Actinide Metal Ions
The coordination chemistry of this compound and its analogs extends beyond transition metals to include main group elements, lanthanides, and actinides.
Main Group Metals: The deprotonated form of 3-phenyl-5-(2-pyridyl)pyrazole has been shown to form complexes with main group metals such as lithium, magnesium, calcium, and zinc. nih.gov Metalation of the ligand with organolithium or organozinc compounds yields dinuclear complexes, while reaction with diethylmagnesium can produce mononuclear species. nih.gov A dinuclear calcium complex has also been synthesized via a metathesis reaction. nih.gov
Lanthanides and Actinides: The coordination of pyrazolylpyridine ligands to f-block elements is an area of growing interest, partly due to their potential applications in nuclear waste separation. Studies on the complexation of lanthanides and actinides with ligands like 2,6-bis(5,6-dipropyl-1,2,4-triazin-3-yl)pyridine have shown that these ligands can form stable complexes. Research on the coordination of 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) with trivalent actinides (An(III)) and lanthanides (Ln(III)) has revealed the formation of [Cm(C4-BPP)n]³⁺ and [Eu(C4-BPP)m]³⁺ complexes. Notably, a higher degree of covalent bonding was observed in the Am(III)-N bond compared to the Ln(III)-N bond, highlighting differences in the interaction of these f-elements with the nitrogen donor ligands. Lanthanide complexes with 5-(Pyrazol-1-yl)nicotinic acid have also been synthesized and characterized.
Ligand Field Theory and Electronic Structure of Metal Complexes
Ligand field theory (LFT) provides a framework for understanding the electronic structure and properties of metal complexes. In complexes of this compound, the interaction between the metal d-orbitals and the ligand's nitrogen donor orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting, denoted as Δo for octahedral complexes, is influenced by the nature of the ligand and the metal ion.
Pyridine and pyrazole are considered to be σ-donors and weak π-acceptors. The σ-donation from the nitrogen lone pairs to the metal's e_g orbitals (in an octahedral field) raises their energy, while the t_2g orbitals are less affected. The resulting energy difference between the e_g and t_2g sets is the ligand field splitting energy. The electronic structure, and consequently the spectroscopic and magnetic properties of the complex, are determined by how the metal's d-electrons populate these split orbitals. For instance, metal-to-ligand charge transfer (MLCT) bands are often observed in the electronic spectra of these complexes, arising from the promotion of an electron from a metal-based orbital to a ligand-based π* orbital.
Spin Crossover Phenomena and Magnetic Behavior Studies in Iron(II) Complexes
Iron(II) complexes with polypyrazolylpyridine ligands are particularly renowned for exhibiting spin crossover (SCO) behavior. SCO is a phenomenon where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light.
In octahedral Fe(II) (a d⁶ ion) complexes, the LS state (¹A₁) has all six electrons paired in the lower energy t₂g orbitals, making it diamagnetic. The HS state (⁵T₂) has four unpaired electrons, with a (t₂g)⁴(e_g)² configuration, and is paramagnetic. The spin state adopted by the complex depends on the magnitude of the ligand field splitting (Δo) relative to the mean spin-pairing energy (P). Ligands like 2,6-bis(pyrazol-3-yl)pyridine can create a ligand field strength that is close to the spin-pairing energy of Fe(II), allowing for the interconversion between the LS and HS states.
The magnetic behavior of these complexes is typically studied using variable-temperature magnetic susceptibility measurements. rsc.org For an SCO complex, the effective magnetic moment (μ_eff) will change significantly with temperature. For example, an iron(II) complex of 2,6-bis(pyrazol-3-yl)pyridine with a tetracyanonickelate (B1213329) anion showed a gradual spin transition, with a molar magnetic susceptibility (χMT) value corresponding to about 75% high-spin state at 300 K, which decreased upon cooling, indicating a transition to the low-spin state. The transition temperature (T₁/₂) is a key characteristic of an SCO compound. The introduction of substituents on the ligand framework can significantly influence the SCO properties by altering the ligand field strength and intermolecular interactions. rsc.org
Supramolecular Self-Assembly and Metal-Organic Framework (MOF) Formation with Pyrazolylpyridine Scaffolds
The field of supramolecular chemistry and crystal engineering has seen significant interest in the use of pyrazolylpyridine-based ligands for the construction of complex, multidimensional architectures. These organic molecules serve as versatile building blocks, or "scaffolds," that can coordinate with metal ions to form a wide array of structures, from discrete molecular complexes to extended coordination polymers and Metal-Organic Frameworks (MOFs). The specific arrangement of nitrogen atoms in the pyrazole and pyridine rings allows for various binding modes, influencing the final topology and properties of the resulting material.
The compound this compound, in particular, possesses the necessary characteristics for the formation of such supramolecular assemblies. The presence of a hydrogen bond donor (the pyrazole N-H group) and multiple hydrogen bond acceptors (the pyrazole and pyridine nitrogen atoms) facilitates the self-assembly of molecules through hydrogen bonding. These interactions can lead to the formation of well-ordered, one-, two-, or three-dimensional networks in the solid state.
While extensive research has been conducted on related pyrazolyl-pyridine ligands, detailed studies focusing specifically on the formation of Metal-Organic Frameworks (MOFs) using this compound as the primary organic linker are not widely documented in the reviewed literature. However, the behavior of analogous compounds provides significant insight into the potential of this molecule to form extended, metal-coordinated structures.
For instance, the closely related ligand, 2,6-bis(3-phenyl-1H-pyrazol-5-yl)pyridine, which features an additional phenyl-pyrazolyl arm, has been shown to form one-dimensional columnar structures through hydrogen bonding. In its monohydrate form, the molecules are linked by N-H···O and O-H···N hydrogen bonds, creating a chain-like assembly. This tendency for self-assembly via hydrogen bonding is a key indicator that this compound would likely exhibit similar behavior, forming predictable supramolecular patterns.
Furthermore, the deprotonated form of this compound, known as 3-phenyl-5-(2-pyridyl)pyrazolate, has been successfully incorporated into an octanuclear copper(II) silsesquioxane complex. In this structure, the ligand demonstrates both chelating (binding to a single metal center) and bridging (connecting two different metal centers) coordination modes. This confirms the ligand's ability to coordinate with metal ions, a fundamental requirement for the construction of MOFs.
The broader family of pyrazolate-based MOFs showcases the potential applications of such materials, which include catalysis, gas storage, and the capture of environmental contaminants. These frameworks often exhibit high thermal stability and porosity, properties that are highly dependent on the structure of the organic ligand and the coordination geometry of the metal ion.
The ability of pyrazole-containing molecules to self-assemble into dimers, trimers, tetramers, and even infinite chains through N-H···N hydrogen bonds is a well-established principle in supramolecular chemistry. This inherent tendency for self-organization, combined with the proven coordination ability of the pyridyl-pyrazole motif, strongly suggests that this compound is a promising candidate for the rational design and synthesis of novel MOFs and other coordination polymers. Future research in this area would likely focus on exploring the reactions of this ligand with various metal salts under different conditions to isolate and characterize such extended structures.
Advanced Photophysical Studies and Luminescent Properties of Pyrazolylpyridine Systems
Exploration of Excited State Dynamics and Photoluminescence Mechanisms
The luminescence of pyrazolylpyridine systems originates from the complex interplay of electronic transitions within the molecule upon photoexcitation. For derivatives like 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole, the lowest-lying excited state (S1) corresponds to an optically allowed transition, leading to high fluorescence quantum yields. researchgate.net In contrast, related pyrazoline structures can exhibit characteristics of both locally excited and electron-transfer states, resulting in fluorescence quenching. researchgate.net
In iridium(III) complexes where 2-(3-phenyl-1H-pyrazol-5-yl)pyridine (phpzpy) serves as an ancillary ligand, the emission is phosphorescent. These complexes exhibit high phosphorescence quantum efficiencies, ranging from 0.76 to 0.82, with emission peaks in the green region of the spectrum (494–499 nm). rsc.org The photoluminescence mechanism in these organometallic systems involves the population of a triplet metal-to-ligand charge transfer (MLCT) excited state, which then decays radiatively to the ground state.
Solvatochromic Behavior and Environmental Sensitivity Studies
Solvatochromism, the change in a substance's color or spectral properties with the polarity of the solvent, is a key feature of many pyrazolylpyridine derivatives. This sensitivity arises from changes in the distribution of electron density upon excitation, leading to a different degree of stabilization of the ground and excited states by the solvent molecules.
Studies on related pyrazolones have shown that the tautomeric equilibrium—the existence of different structural isomers that can interconvert—is highly dependent on the solvent. clockss.org For instance, 1-(2-pyridinyl)-2-pyrazolin-5-one exists in different tautomeric forms (OH, CH, and NH) depending on the solvent environment, which can be monitored by NMR spectroscopy. clockss.org This environmental sensitivity can directly influence the molecule's absorption and emission properties.
Furthermore, the excited-state intramolecular proton transfer (ESIPT) process observed in analogous 5-hydroxypyrano[2,3-c]pyrazoles results in a large Stokes shift and well-resolved two-band fluorescence. mdpi.com The relative intensities of these two emission bands (from the normal and the proton-transferred tautomer forms) can vary significantly in polar protic, polar aprotic, and nonpolar solvents, making them effective fluorescent probes for their local environment. mdpi.com In a similar vein, the intramolecular charge transfer (ICT) fluorescence band of a pyrazoline dye was found to increase in intensity and exhibit a blue shift when moving from bulk water into the less polar environment of a cyclodextrin (B1172386) cavity. researchgate.net
Fluorescence Enhancement Mechanisms Upon Metal Complexation
A hallmark of the this compound ligand system is its ability to act as a chemosensor, often exhibiting significant changes in fluorescence upon coordination with metal ions. The primary mechanism behind fluorescence enhancement is chelation-enhanced fluorescence (CHEF). This effect occurs when the binding of a metal ion to the ligand restricts intramolecular rotation and other non-radiative decay pathways, thereby increasing the probability of radiative decay (fluorescence).
For example, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a close analogue, displays weak fluorescence on its own but shows a significant enhancement in emission upon complexation with ZnCl2. amazonaws.com This enhancement is attributed to the rigidification of the molecular structure upon metal binding, which closes non-radiative deactivation channels. Similarly, the addition of La³⁺ ions to a solution of 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine leads to a fluorescence enhancement effect. dpi-journals.com
Conversely, interaction with other metal ions can lead to fluorescence quenching. The addition of Eu³⁺ to the same pyrazole (B372694) derivative results in fluorescence quenching. dpi-journals.com Studies on 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine have shown that metal ions like Cd²⁺, Co²⁺, Pb²⁺, and Cu²⁺ quench its intrinsic fluorescence by forming stable complexes. nih.gov This process is often due to a static quenching mechanism, where a non-fluorescent ground-state complex is formed between the fluorophore and the quencher (the metal ion). nih.govresearchgate.net The stability of the pyrazole ring against oxidation is a key factor in these interactions. researchgate.net
The stoichiometry of the complex formation can vary, with metal-to-ligand ratios of 1:1, 1:2, and 1:3 being observed, often giving rise to charge transfer absorption bands at different wavelengths. researchgate.net
Design Principles for Tunable Emission Characteristics
The ability to tune the emission color and efficiency of pyrazolylpyridine-based materials is critical for their application. Several design principles can be employed to achieve this.
Substitution on the Ligand Framework : Modifying the chemical structure of the pyrazolylpyridine ligand is a primary strategy. Attaching electron-donating or electron-withdrawing groups to the phenyl or pyridine (B92270) rings can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, shifts the emission wavelength. For instance, in iridium(III) complexes, modifying the ancillary (1H-pyrazol-5-yl)pyridine ligand allows for the systematic tuning of emission from green to red. rsc.org
Ancillary Ligand Engineering in Metal Complexes : In phosphorescent organometallic complexes, the choice of ancillary ligand has a profound impact. Using a strongly electron-withdrawing ancillary ligand like pyridine sulfonic acid can lower the LUMO energy level of the resulting iridium(III) complex, improving charge balance in devices. rsc.org The incorporation of a diphenylphosphoryl group on the pyridine ligand has been shown to cause a universal bathochromic (red) shift of up to 50 nm in phosphorescence. researchgate.net
Control of Molecular Packing : In the solid state, the arrangement of molecules and the degree of intermolecular interactions (such as π–π stacking) strongly influence luminescent properties. Judicious molecular design can control this packing to prevent aggregation-caused quenching and achieve tunable solid-state emission. rsc.org Strategies include using stimuli like mechanical force, light, or solvent vapor to modulate the packing patterns and thus the emission characteristics. rsc.org
The following table summarizes the photophysical properties of an Iridium(III) complex using this compound (phpzpy) as an ancillary ligand.
| Complex | Main Ligand | Ancillary Ligand | Emission Peak (λem, nm) | Photoluminescence Quantum Yield (ΦPL) |
|---|---|---|---|---|
| Ir-ph | tfmppy | phpzpy | 499 | 0.81 |
Applications in Advanced Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
The favorable photophysical properties of this compound and its derivatives make them highly suitable for use in advanced functional materials, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.org In OLEDs, these compounds can function as the emitting dopant in the emissive layer (EML), as host materials, or as charge-transporting materials. nih.gov
Iridium(III) complexes containing this compound (phpzpy) as an ancillary ligand have been successfully employed as green phosphorescent emitters. rsc.org When doped into a host material like TCTA (4,4′,4′′-tri(9-carbazoyl)triphenylamine), these complexes achieve high phosphorescence quantum efficiencies, which translates to high device performance. rsc.org OLEDs fabricated with these materials have demonstrated high current efficiency and low efficiency roll-off, a critical factor for maintaining brightness at high currents. rsc.org
The rational design of these complexes is key to their success. For example, combining a main ligand like 2-(4-trifluoromethyl)phenylpyridine (tfmppy) with the phpzpy ancillary ligand results in a green-emitting complex with a high quantum yield of 0.81. rsc.org Related iridium complexes have achieved maximum external quantum efficiencies (EQE) of up to 28.90% and current efficiencies as high as 92 cd/A. rsc.org Other systems using different pyrazolylpyridine derivatives have also shown promise, with red-orange emitting OLEDs achieving current efficiencies of 0.84 cd/A. researchgate.net
The table below details the performance of an OLED device incorporating an Iridium complex with a pyrazolylpyridine derivative ligand.
| Emitter Complex | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE, %) | Emission Color |
|---|---|---|---|---|
| Ir-me | 38,155 | 92 | 28.90 | Green |
Performance data for a highly efficient OLED based on an Iridium(III) complex with a (1H-pyrazol-5-yl)pyridine derivative as the ancillary ligand. rsc.org
The versatility of the pyrazolylpyridine scaffold continues to drive research into new luminescent materials and more efficient and stable OLEDs for displays and solid-state lighting. nih.govmdpi.com
Applications in Catalysis and Functional Materials Science
Metal-Catalyzed Organic Transformations and Process Optimization
The ligand 2-(3-phenyl-1H-pyrazol-5-yl)pyridine, in its anionic pyrazolate form, has been successfully incorporated into complex metallic structures to create highly active catalysts. A notable example is its use in an octanuclear copper-based complex, which demonstrates significant catalytic activity.
Detailed Research Findings: A study detailed the synthesis of a novel octanuclear Cu(II) complex utilizing 3-phenyl-5-(2-pyridyl)pyrazolate as a key ligand. rsc.org This complex was found to be a highly effective catalyst in the oxidation of various hydrocarbons, including alkanes and alcohols. rsc.org The specific structure involves a cage-like framework where two copper tetramers are held together by silsesquioxane and the pyrazolate ligands. rsc.org This unique arrangement is crucial for its catalytic performance. The catalytic system demonstrated high activity for the oxidation of substrates under specific reaction conditions.
| Substrate | Oxidizing Agent | Product(s) | Catalyst Loading | Key Observation |
|---|---|---|---|---|
| Alkanes | Not Specified | Corresponding alcohols/ketones | Not Specified | Very active in oxidation |
| Alcohols | Not Specified | Corresponding aldehydes/ketones | Not Specified | Very active in oxidation |
Ligand Design for Enhanced Catalytic Activity and Selectivity
The design of ligands is a cornerstone of developing efficient and selective metal-based catalysts. The this compound scaffold offers significant advantages in this regard due to its versatile coordination behavior.
Detailed Research Findings: In the aforementioned octanuclear copper complex, the 3-phenyl-5-(2-pyridyl)pyrazolate ligand demonstrates remarkable versatility by adopting a dual coordination mode. rsc.org It acts as both a chelating agent to a single copper ion and a bridging ligand connecting two different copper centers simultaneously. rsc.org This dual (chelating and bridging) ligation is a key design element that contributes to the formation of the stable, cage-like structure of the catalyst. rsc.org This structural integrity and the specific arrangement of the metal centers are directly linked to its high catalytic activity in oxidation reactions. rsc.org The ability to functionalize the phenyl or pyridine (B92270) rings further allows for the fine-tuning of steric and electronic properties, paving the way for the rational design of next-generation catalysts with enhanced selectivity for specific transformations.
Chemo/Ion Sensing Applications and Sensor Development
The pyrazolyl-pyridine framework is an excellent platform for the development of fluorescent chemosensors for the detection of various metal ions. The nitrogen atoms in the heterocyclic rings can coordinate with metal ions, leading to significant changes in their photophysical properties, such as fluorescence.
Detailed Research Findings: Researchers have synthesized and studied a series of simple pyrazoline and pyrazole-based sensors derived from chalcone (B49325) precursors for their "turn-on" fluorescence properties in the presence of different metals. researchgate.netbohrium.com While not the exact compound, related 3-(pyrid-2-yl)-pyrazoline structures were found to be effective fluorescent sensors for zinc (Zn²⁺) and cadmium (Cd²⁺) ions, exhibiting a notable increase in fluorescence intensity upon binding. researchgate.net The corresponding pyrazole (B372694) derivatives, formed by oxidation, were shown to be selective "turn-on" sensors for iron ions (Fe²⁺/Fe³⁺). researchgate.net The mechanism involves the chelation of the metal ion by the ligand, which restricts intramolecular rotation and enhances fluorescence emission.
| Sensor Type | Target Ion(s) | Sensing Mechanism | Observed Change |
|---|---|---|---|
| Pyridyl-Pyrazoline | Zn²⁺, Cd²⁺ | Chelation Enhanced Fluorescence (CHEF) | Significant "turn-on" fluorescence at ~480 nm |
| Pyridyl-Pyrazole | Fe²⁺, Fe³⁺ | Chelation Enhanced Fluorescence (CHEF) | Significant "turn-on" fluorescence at ~465 nm |
Development of Functional Materials Beyond Coordination Polymers (e.g., Organic Fluorophores, Photochromic Systems)
The inherent photophysical properties of the this compound scaffold make it a candidate for the development of advanced functional organic materials, including organic fluorophores and photochromic systems.
Organic Fluorophores: Pyrazoline derivatives, which are dihydro-products of pyrazoles, are known for their strong blue fluorescence and high quantum yields. unpak.ac.id The synthesis of ligands like para-di-2-(1-phenyl-3-pyridyl-4,5-dihydro-1H-pyrazol-5-yl)benzene has been reported, highlighting the potential of these structures as organic fluorophores. unpak.ac.id These compounds exhibit strong fluorescence intensity, making them suitable for applications in photoactive materials. unpak.ac.id
Photochromic Systems: Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, has been observed in derivatives of the pyrazole framework. One study reported that a complex derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, displays interesting photochromic behavior. mdpi.comresearchgate.net Upon irradiation with UV light (365 nm), a solution of the compound changes from colorless to yellow. mdpi.comresearchgate.net This color change is reversible and is attributed to the light-induced ring-opening of the aziridine (B145994) moiety to form a colored ylide species. researchgate.net This demonstrates the potential of incorporating the pyrazolyl-pyridine motif into more complex molecular switches.
| Compound State | Initial Color | Stimulus | Final Color | Absorption Change |
|---|---|---|---|---|
| Solution (Ethanol) | Colorless | UV Light (365 nm) | Yellow | New absorption band appears at 415 nm |
| Solid Crystalline | Pale Beige | UV Light (365 nm) | Deep Orange | Visible color change |
Role in Advanced Separation Technologies (e.g., Actinide/Lanthanide Separation)
The ability of pyrazole-based ligands to selectively complex with metal ions is not only useful for sensing but also for separation technologies. Acyl-pyrazolones, which are derivatives of pyrazoles, are particularly effective as extractants for separating valuable and strategic metals.
Detailed Research Findings: C-acylated 3-methyl-1-phenyl-pyrazol-5-ones have been identified as highly effective extractants in separation science due to their strong complexation and extraction capabilities toward metal ions. rsc.org While research on this compound itself in this specific application is less detailed in available literature, related pyrazoline derivative ligands have shown significant promise. For instance, a pyrazoline derivative, 2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine, has been reported to be efficient for the separation of trivalent lanthanides and actinides. unpak.ac.id The selectivity of these ligands arises from the specific coordination environment they provide, which can differentiate between ions based on their size and charge density. This makes the broader family of pyrazolyl-pyridine ligands, including this compound, strong candidates for developing new, more efficient systems for the separation of f-block elements, which is critical for nuclear waste reprocessing and rare-earth element purification.
Future Perspectives and Emerging Research Directions
Integration with Nanoscale Architectures and Hybrid Materials
The ability of pyrazolyl-based ligands to form well-defined structures through coordination with metal ions opens up possibilities for creating sophisticated nanoscale architectures. The exo-bidentate coordination mode of pyrazolyl ligands is particularly suitable for connecting transition metals into larger aggregates. researchgate.net
A key area of emerging research is the incorporation of 2-(3-phenyl-1H-pyrazol-5-yl)pyridine and its derivatives into metal-organic frameworks (MOFs) and coordination polymers. These materials are of interest for their potential applications in gas storage, catalysis, and sensing. The related pincer-like ligand, 2,6-bis(3-phenyl-1H-pyrazol-5-yl)pyridine, has been shown to form one-dimensional columnar structures through hydrogen bonding with water molecules, demonstrating a capacity for self-assembly. researchgate.netnih.gov
Furthermore, the creation of hybrid materials by combining pyrazolylpyridine ligands with inorganic moieties is a promising frontier. An example is the synthesis of an octanuclear copper(II) complex based on a 3-phenyl-5-(2-pyridyl)pyrazolate ligand and a phenylsilsesquioxane cage. rsc.org This hybrid material exhibits a unique cage-like structure where two copper tetramers are sandwiched by silsesquioxane ligands, and it has demonstrated high activity in the catalytic oxidation of alkanes and alcohols. rsc.org Future work will likely focus on tuning the properties of these hybrid materials by modifying the substituents on the phenyl and pyridine (B92270) rings of the core ligand.
Table 1: Examples of Supramolecular and Hybrid Structures with Related Pyrazolyl-Pyridine Ligands
| Ligand/Complex | Structural Feature | Potential Application | Reference |
| 2,6-Bis(3-phenyl-1H-pyrazol-5-yl)pyridine monohydrate | 1D hydrogen-bonded columns | Crystal engineering, functional materials | researchgate.netnih.gov |
| Octanuclear Cu(II)-phenylsilsesquioxane complex | Cage-like hybrid organic-inorganic structure | Catalysis (alkane/alcohol oxidation) | rsc.org |
Exploration of Novel Reactivity Pathways and Transformations
While the synthesis of the this compound core is established, future research will delve into novel chemical transformations to diversify its structure and functionality. The pyrazole (B372694) and pyridine rings offer multiple sites for reaction, including N-alkylation, C-H activation, and cross-coupling reactions. nih.gov
The development of novel reactivity pathways for related pyrazole-containing heterocycles provides a roadmap for future exploration. For instance, transformations of pyrazole derivatives into fused heterocyclic systems, such as pyrazolo[4,3-c]pyridines, have been reported. researchgate.net Palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, have been effectively used to introduce various substituents onto the pyridine and phenyl rings of similar scaffolds, creating libraries of analogues for biological screening. nih.gov
Photochemical reactions represent another avenue for novel transformations. Visible-light-promoted reactions are emerging as powerful tools in green chemistry. acs.org Research into phototandem reactions, such as the trifluoromethyl/cyclization of hydrazones to form pyrazol-3-ones, highlights the potential for discovering new light-induced transformations for pyrazole-based systems. acs.org Applying such methodologies to this compound could lead to previously inaccessible derivatives with unique properties. Additionally, the functionalization of related pyranopyrazole systems through Pd-catalyzed coupling after converting a hydroxyl group to a triflate leaving group demonstrates a strategy for further diversification. mdpi.com
Development of Sustainable and Atom-Economical Synthesis Protocols
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. Future efforts will focus on developing more sustainable and atom-economical methods for producing this compound and its derivatives. This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
Key strategies include:
Catalyst-Free and Solvent-Free Reactions: Research on related pyrazolone (B3327878) derivatives has demonstrated the feasibility of one-pot, solvent-free synthesis under microwave irradiation, offering good to excellent yields. researchgate.net
Visible-Light Promotion: A visible light-promoted, catalyst-free protocol has been successfully used for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). acs.org This approach is cost-effective and utilizes a readily available energy source. acs.org Similarly, gram-scale synthesis of pyrazol-3-one derivatives has been achieved using a low-energy 10W LED lamp. acs.org
Use of Greener Catalysts: The use of nano-ZnO as an efficient and reusable catalyst for the condensation reaction to form pyrazol-5-ol highlights a move towards more environmentally benign catalytic systems. nih.gov
Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine multiple starting materials into a single product in one step. The synthesis of complex chromeno[2,3-b]pyridine derivatives incorporating a pyrazole moiety via MCRs showcases the power of this approach for building molecular complexity efficiently. mdpi.com
Adopting these strategies for the synthesis of this compound would not only reduce the environmental impact but also potentially lower production costs.
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. In the context of this compound, advanced computational modeling will play a crucial role in predicting molecular properties and guiding the rational design of new derivatives with enhanced performance for specific applications.
Future research directions in this area include:
Predictive ADME Modeling: For medicinal chemistry applications, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential. Such models have already been applied to complex heterocyclic systems containing pyrazole and chromenopyridine fragments to assess their drug-likeness early in the development process. mdpi.com
Molecular Docking and Structure-Based Design: Molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active site of a biological target. This technique has been used to rationalize the anti-angiogenesis properties of related imidazole-based compounds by modeling their interactions with targets like KRAS and Wnt. rsc.org This allows for the design of new analogues with improved potency and selectivity.
Quantum Chemical Calculations: Methods like AM1 calculations can be used to determine the relative stability of different tautomers, as demonstrated for pyrazolo[3,4-b]pyridines, which is crucial for understanding the compound's behavior and interactions. mdpi.com More advanced methods can predict spectroscopic properties, reactivity, and electronic structures, aiding in the design of materials with specific optical or electronic characteristics.
By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates, saving time and resources while increasing the probability of success in developing new drugs and materials based on the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 2-(3-phenyl-1H-pyrazol-5-yl)pyridine, and how can purity be ensured?
The compound is typically synthesized via cyclocondensation of phenylhydrazine derivatives with β-diketones or through Suzuki-Miyaura cross-coupling to attach the pyridine moiety. Key steps include:
- Solvent selection : Use anhydrous DMF or THF to minimize side reactions.
- Catalysts : Pd(PPh₃)₄ for coupling reactions, with careful control of temperature (80–100°C).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting-point consistency.
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation involves:
- X-ray crystallography : Monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 8.058 Å, b = 19.975 Å, c = 12.451 Å, β = 98.27°. Hydrogen-bonding networks (N–H⋯O, O–H⋯N) stabilize the lattice .
- Spectroscopy : ¹H/¹³C NMR (pyrazole protons at δ 6.8–7.2 ppm; pyridine carbons at δ 150–160 ppm), FTIR (C=N stretch ~1600 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
- Software : SHELXL for refinement (R factor < 0.064) .
Advanced Research Questions
Q. What strategies are effective for studying the coordination chemistry of this compound with transition metals?
The ligand exhibits a pincer-like binding mode, favoring octahedral geometries with metals like Cu(II) or Ru(II). Methodological considerations:
- Stoichiometry : Use Job’s plot analysis to determine metal-to-ligand ratios (typically 1:2).
- Spectroscopic validation : UV-Vis (d-d transitions), EPR for paramagnetic complexes, and XANES for oxidation states.
- Single-crystal analysis : Resolve metal-ligand bond lengths (e.g., Cu–N ≈ 1.95 Å) and angles to assess distortion .
Q. How can researchers evaluate the biological activity of this compound, particularly in enzyme inhibition?
- In vitro assays :
- Kinetic studies : Measure IC₅₀ values via fluorogenic substrates (e.g., for kinases or proteases).
- MTT assay : Test cytotoxicity on cancer cell lines (HeLa, MCF-7) with dose-response curves (5–100 μM).
- In silico docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., EGFR).
- Control experiments : Compare with known inhibitors (e.g., staurosporine) and assess selectivity via panel screening .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps (~4.2 eV), electrostatic potential maps, and Mulliken charges.
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER or GROMACS.
- TD-DFT : Predict UV-Vis absorption spectra (λmax ≈ 280 nm) .
Q. How should contradictory data on this compound’s reactivity or bioactivity be resolved?
Contradictions often arise from solvent effects, impurity interference, or assay variability. Mitigation strategies:
- Reproducibility checks : Replicate experiments across independent labs.
- Advanced analytics : LC-MS to confirm intermediate stability; XPS for surface composition analysis.
- Meta-analysis : Compare crystallographic data (CCDC entries) and kinetic parameters (kcat/Kₘ) across studies .
Methodological Tables
Table 1. Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Unit cell volume (ų) | 1983.2 |
| Dihedral angle (pyrazole) | 5.3° ± 0.2° |
| Hydrogen bond length (Å) | N–H⋯O: 2.89; O–H⋯N: 2.78 |
| R factor | 0.064 |
Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Suzuki coupling (Pd) | 72 | 98.5 |
| Cyclocondensation (EtOH) | 65 | 95.2 |
| Recrystallization (EtOH/H₂O) | 88 | 99.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
